Cas no 94940-35-9 (Phosphine oxide, bis(4-fluorophenyl)-)

Technical Introduction: Bis(4-fluorophenyl)phosphine Oxide Bis(4-fluorophenyl)phosphine oxide is an organophosphorus compound characterized by its two 4-fluorophenyl groups bonded to a central phosphorus oxide moiety. This structure imparts stability and reactivity, making it useful as an intermediate in organic synthesis, particularly in the preparation of ligands for catalysis or as a precursor for flame retardants. The fluorine substituents enhance its electron-withdrawing properties, influencing its behavior in cross-coupling reactions or coordination chemistry. Its high purity and well-defined structure ensure consistent performance in research and industrial applications. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
Phosphine oxide, bis(4-fluorophenyl)- structure
94940-35-9 structure
商品名:Phosphine oxide, bis(4-fluorophenyl)-
CAS番号:94940-35-9
MF:C12H9F2OP
メガワット:238.169831037521
CID:752046
PubChem ID:13332985

Phosphine oxide, bis(4-fluorophenyl)- 化学的及び物理的性質

名前と識別子

    • Phosphine oxide, bis(4-fluorophenyl)-
    • bis(4-fluorophenyl)-oxophosphanium
    • Bis(4-fluorophenyl)phosphine oxide (ACI)
    • Bis(p-fluorophenyl)phosphine oxide
    • bis(4-fluorophenyl)-Phosphine oxide
    • E81179
    • Bis(4-fluorophenyl)(oxo)phosphanium
    • 1-fluoro-4-(4-fluorophenylphosphoroso)benzene
    • bis(4-fluorophenyl)phosphine oxide
    • 94940-35-9
    • BIS(4-FLUOROPHENYL)(OXO)-??-PHOSPHANYLIUM
    • CS-0098794
    • SCHEMBL1305285
    • bis(4-fluorophenyl)phosphineoxide
    • 1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene
    • WMQXKXZCFOGSFU-UHFFFAOYSA-N
    • DTXSID10537195
    • インチ: 1S/C12H9F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,16H
    • InChIKey: WMQXKXZCFOGSFU-UHFFFAOYSA-N
    • ほほえんだ: O=P(C1C=CC(F)=CC=1)C1C=CC(F)=CC=1

計算された属性

  • せいみつぶんしりょう: 237.02808320g/mol
  • どういたいしつりょう: 237.02808320g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 219
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

Phosphine oxide, bis(4-fluorophenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1266628-1g
Phosphine oxide, bis(4-fluorophenyl)-
94940-35-9 97%
1g
$125 2024-06-07
eNovation Chemicals LLC
Y1266628-250mg
Phosphine oxide, bis(4-fluorophenyl)-
94940-35-9 97%
250mg
$85 2024-06-07
Ambeed
A1220057-1g
Bis(4-fluorophenyl)phosphine oxide
94940-35-9 95% GC
1g
$73.0 2025-02-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ857-250mg
1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene
94940-35-9 95%
250mg
¥382.0 2024-04-15
Aaron
AR005UR9-25g
Phosphine oxide, bis(4-fluorophenyl)-
94940-35-9 95%
25g
$1120.00 2024-05-20
1PlusChem
1P005UIX-5g
Phosphine oxide, bis(4-fluorophenyl)-
94940-35-9 95% GC
5g
$292.00 2024-04-19
1PlusChem
1P005UIX-250mg
Phosphine oxide, bis(4-fluorophenyl)-
94940-35-9 95% GC
250mg
$31.00 2024-04-19
eNovation Chemicals LLC
Y1266628-1g
Phosphine oxide, bis(4-fluorophenyl)-
94940-35-9 97%
1g
$115 2025-02-26
eNovation Chemicals LLC
Y1266628-100mg
Phosphine oxide, bis(4-fluorophenyl)-
94940-35-9 97%
100mg
$60 2025-02-28
Ambeed
A1220057-5g
Bis(4-fluorophenyl)phosphine oxide
94940-35-9 95% GC
5g
$364.0 2025-02-26

Phosphine oxide, bis(4-fluorophenyl)- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  15 min, cooled; 4 h, rt; cooled
1.2 Reagents: Diethyl phosphite ;  cooled; 15 min, cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  5 min, 0 °C
1.4 Solvents: tert-Butyl methyl ether ;  5 min, 0 °C
リファレンス
Facile, Catalytic Dehydrocoupling of Phosphines Using β-Diketiminate Iron(II) Complexes
King, Andrew K.; Buchard, Antoine; Mahon, Mary F.; Webster, Ruth L., Chemistry - A European Journal, 2015, 21(45), 15960-15963

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Visible-Light-Induced Cascade Phosphinoylation/Cyclization of Phenacylmalononitriles with Secondary H-phosphine Oxides
Xiong, Biquan ; Shi, Chonghao; Xu, Weifeng; Liu, Yu ; Zhu, Longzhi; et al, Advanced Synthesis & Catalysis, 2022, 364(24), 4392-4401

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
リファレンス
One-pot synthesis of phosphorylnaphth[2,1-d]oxazoles and products as P,N-ligands in C-N and C-C formation
Peng, Lingteng; Hu, Zhifang; Zhao, Yanting; Peng, Lifen; Xu, Zhi; et al, Organic & Biomolecular Chemistry, 2022, 20(20), 4110-4114

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  rt; 2 h, rt → 45 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 0 °C → 45 °C; 30 min, 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 0 °C
リファレンス
Synthesis of triarylphosphines from arylammonium salts via one-pot transition-metal-free C-P coupling
Zhang, Lei; Liu, Chengyu; Yang, Lei; Cao, Liming; Liang, Chaoming; et al, Organic & Biomolecular Chemistry, 2022, 20(19), 3897-3901

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride ,  Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane ;  10 min, rt
1.2 2 h, rt; rt → -10 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  -10 °C; -10 °C → rt; 18 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Highly active catalysts of bisphosphine oxides for asymmetric Heck reaction
Hu, Jian; Lu, Yunpeng; Li, Yongxin; Zhou, Jianrong, Chemical Communications (Cambridge, 2013, 49(82), 9425-9427

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether ,  Water ;  5 min, rt
リファレンス
Practical Synthesis of Phosphinic Amides/Phosphoramidates through Catalytic Oxidative Coupling of Amines and P(O)-H Compounds
Tan, Chen; Liu, Xinyuan; Jia, Huanxin; Zhao, Xiaowen; Chen, Jian; et al, Chemistry - A European Journal, 2020, 26(4), 881-887

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Solvents: Tetrahydrofuran ;  1.5 h, 25 °C; 40 min, 40 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  30 min, 0 °C; 15 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ;  0 °C; 30 min, rt
リファレンス
Development of Effective Bidentate Diphosphine Ligands of Ruthenium Catalysts toward Practical Hydrogenation of Carboxylic Acids
Yoshioka, Shota; Wen, Ke; Saito, Susumu, Bulletin of the Chemical Society of Japan, 2021, 94(5), 1510-1524

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Diethyl phosphite ;  0 °C; 30 min, 0 °C; 2 - 12 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Copper-Catalyzed Cross-Coupling of Alkyl and Phosphorus Radicals for C(sp3)-P Bond Formation
Li, Cheng-Kun; Tao, Ze-Kun; Shoberu, Adedamola; Zhang, Wei ; Zou, Jian-Ping, Organic Letters, 2022, 24(32), 6083-6087

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1 h, reflux
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  2 - 3 h, reflux
リファレンス
Asymmetric Construction of Tertiary/Secondary Carbon-Phosphorus Bonds via Bifunctional Phosphonium Salt Catalyzed 1,6-Addition
Chen, Yuan; Yu, Zhaoyuan ; Jiang, Zhiyu; Tan, Jian-Ping; Wu, Jia-Hong; et al, ACS Catalysis, 2021, 11(22), 14168-14180

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Diethyl phosphite ;  0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
A Novel, Bipolar Polymeric Host for Highly Efficient Blue Electrophosphorescence: a Non-Conjugated Poly(aryl ether) Containing Triphenylphosphine Oxide Units in the Electron-Transporting Main Chain and Carbazole Units in Hole-Transporting Side Chains
Shao, Shiyang; Ding, Junqiao; Ye, Tengling; Xie, Zhiyuan; Wang, Lixiang; et al, Advanced Materials (Weinheim, 2011, 23(31), 3570-3574

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  20 min, 40 °C; 40 °C → 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  10 min, 0 °C; 4 h, 45 °C
1.3 Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  30 min, rt
リファレンス
Synthesis of new BINAP-based aminophosphines and their 31P-NMR spectroscopy
Anstiss, Christopher; Karuso, Peter; Richardson, Mark; Liu, Fei, Molecules, 2013, 18, 2788-2802

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1 h, 22 °C → reflux; reflux → 22 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  1 h, 22 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Rapid Generation of P(V)-F Bonds Through the Use of Sulfone Iminium Fluoride Reagents
Miller, Lucy P. ; Vogel, James A.; Harel, Shiraz; Krussman, Jenna M.; Melvin, Patrick R., Organic Letters, 2023, 25(11), 1834-1838

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Nickel-Catalyzed Asymmetric Hydrogenation of α-Substituted Vinylphosphonates and Diarylvinylphosphine Oxides
Wei, Hanlin; Chen, Hao; Chen, Jianzhong ; Gridnev, Ilya D.; Zhang, Wanbin, Angewandte Chemie, 2023, 62(6),

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Dibromomethane Solvents: Tetrahydrofuran ;  rt; 1 h, reflux; reflux → 0 °C
1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ;  0 °C; 1 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
リファレンス
Microwave-Assisted Ruthenium- and Rhodium-Catalyzed Couplings of α-Amino Acid Ester-Derived Phosphinamides with Alkynes
Li, Xue-Hong; Gong, Jun-Fang; Song, Mao-Ping, Chemistry - An Asian Journal, 2022, 17(2),

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 5 h, rt
1.2 rt
リファレンス
Synthesis of (Deoxy)difluoromethylated Phosphines by Reaction of R2P(O)H with TMSCF3 and Their Application in Cu(I) Clusters in Sonogashira Coupling
Yang, Xiaogang; Lu, Dong; Guan, Wenjian; Yin, Shuang-Feng ; Kambe, Nobuaki; et al, Journal of Organic Chemistry, 2022, 87(12), 7720-7733

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 2 - 3 h, reflux
1.2 Reagents: Diethyl phosphite ,  Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Asymmetric Hydrogenation of Cationic Intermediates for the Synthesis of Chiral N,O-Acetals
Sun, Yongjie; Zhao, Qingyang; Wang, Heng; Yang, Tilong; Wen, Jialin ; et al, Chemistry - A European Journal, 2020, 26(50), 11470-11477

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 30 min, reflux; reflux → 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Electro-Triggered Cascade Cyclization to Access Phosphinyl-Substituted N-Containing Heterocycles
Zhu, Peng-Wei; Ma, Hong-Mei; Li, Yang; Miao, Ling-Zhen; Zhu, Jie, Journal of Organic Chemistry, 2023, 88(4), 2069-2078

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  15 min, 0 °C; 15 min, 0 °C; 120 min, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
リファレンス
A Superior Method for the Reduction of Secondary Phosphine Oxides
Busacca, Carl A.; Lorenz, Jon C.; Grinberg, Nelu; Haddad, Nizar; Hrapchak, Matt; et al, Organic Letters, 2005, 7(19), 4277-4280

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Enantioselective Cobalt-Catalyzed Reductive Cross-Coupling for the Synthesis of Axially Chiral Phosphine-Olefin Ligands
Zhang, Xi; Wang, Juan; Yang, Shang-Dong, ACS Catalysis, 2021, 11(22), 14008-14015

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  2 h, reflux; 20 min, 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 1.5 h, rt; 30 min, rt → reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation of O-Protected Cyanohydrins by Aerobic Oxidation of α-Substituted Malononitriles in the Presence of Diarylphosphine Oxides
Zhang, Dapeng; Lian, Mingming ; Liu, Jia; Tang, Shukun; Liu, Guangzhi; et al, Organic Letters, 2019, 21(8), 2597-2601

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  2 h, reflux
1.2 Reagents: Triethyl phosphate ;  18 h, 0 °C → rt
リファレンス
Highly Enantioselective Synthesis of Phosphorus-Containing ε-Benzosultams by Bifunctional Phosphonium Salt-Promoted Hydrophosphonylation
Zhang, Song; Feng, Zhenghuai; Jiang, Chunhui; Yu, Xiaojun; Pan, Jianke; et al, Chemistry - A European Journal, 2021, 27(44), 11285-11290

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 30 min, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water ;  5 min, 0 °C
リファレンス
Room temperature alkynylation of H-phosphi(na)tes and secondary phosphine oxides with ethynylbenziodoxolone (EBX) reagents
Chen, C. Chun; Waser, Jerome, Chemical Communications (Cambridge, 2014, 50(85), 12923-12926

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  30 min, 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 0 °C
リファレンス
Asymmetric covalent triazine framework for enhanced visible-light photoredox catalysis via energy transfer cascade
Huang, Wei; Byun, Jeehye; Roerich, Irina; Ramanan, Charusheela; Blom, Paul W. M.; et al, Angewandte Chemie, 2018, 57(27), 8316-8320

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Gold-catalyzed redox cycloisomerization/nucleophilic addition/reduction: direct access to 2-phosphoryl indolin-3-ones
Zhou, Xingcui; Xiong, Ting; Jiang, Jun, Chemical Communications (Cambridge, 2022, 58(61), 8568-8571

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Cobaloxime Photocatalysis for the Synthesis of Phosphorylated Heteroaromatics
Yu, Ji-Xin; Cheng, Yuan-Yuan; Chen, Bin; Tung, Chen-Ho; Wu, Li-Zhu, Angewandte Chemie, 2022, 61(40),

Phosphine oxide, bis(4-fluorophenyl)- Raw materials

Phosphine oxide, bis(4-fluorophenyl)- Preparation Products

Phosphine oxide, bis(4-fluorophenyl)- 関連文献

Phosphine oxide, bis(4-fluorophenyl)-に関する追加情報

Phosphine Oxide, Bis(4-Fluorophenyl)

Phosphine oxide, specifically bis(4-fluorophenyl)phosphine oxide, is a compound with the CAS number 94940-35-9. This chemical entity has garnered significant attention in recent years due to its unique properties and versatile applications across various fields. The compound is characterized by its molecular structure, which includes a central phosphorus atom bonded to two 4-fluorophenyl groups and an oxygen atom. This configuration imparts distinctive electronic and steric properties to the molecule, making it valuable in both academic research and industrial applications.

The synthesis of bis(4-fluorophenyl)phosphine oxide typically involves the oxidation of the corresponding phosphine precursor, bis(4-fluorophenyl)phosphine. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing purity. Researchers have also explored alternative synthetic pathways, such as using transition metal catalysts or microwave-assisted techniques, to optimize the reaction conditions further.

In terms of physical properties, bis(4-fluorophenyl)phosphine oxide exhibits a high melting point and moderate solubility in organic solvents. Its thermal stability is another notable feature, making it suitable for applications that require exposure to elevated temperatures. The compound's electronic structure, influenced by the electron-withdrawing fluorine substituents on the phenyl rings, contributes to its reactivity in various chemical transformations.

One of the most promising areas of application for bis(4-fluorophenyl)phosphine oxide is in catalysis. Recent studies have demonstrated its effectiveness as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions and enantioselective syntheses. The fluorinated phenyl groups provide both electronic tuning and steric bulk, which are crucial for achieving high catalytic activity and selectivity. For instance, this compound has been employed as a ligand in palladium-catalyzed Suzuki-Miyaura couplings, where it facilitates the formation of biaryl compounds with excellent yields and enantioselectivity.

Beyond catalysis, bis(4-fluorophenyl)phosphine oxide has found utility in materials science. Its ability to coordinate with metal ions makes it a valuable component in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Recent research has highlighted its role in constructing porous materials with tailored properties for gas storage and separation applications. The compound's compatibility with various metal ions and its structural flexibility contribute to its versatility in this domain.

The biological activity of bis(4-fluorophenyl)phosphine oxide is another area that has attracted scientific interest. Preclinical studies have shown that this compound exhibits potential anticancer activity by modulating cellular signaling pathways. The fluorinated phenyl groups enhance bioavailability and stability within biological systems, making it a promising candidate for drug development. Researchers are currently investigating its mechanism of action and exploring strategies to optimize its pharmacokinetic properties for therapeutic use.

In conclusion, bis(4-fluorophenyl)phosphine oxide (CAS No: 94940-35-9) is a multifaceted compound with significant potential across diverse fields. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable tool in modern chemistry and materials science. As research continues to uncover new functionalities and optimize its use, this compound is poised to play an increasingly important role in both academic and industrial settings.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:94940-35-9)Phosphine oxide, bis(4-fluorophenyl)-
A1067845
清らかである:99%/99%
はかる:5g/25g
価格 ($):328.0/1415.0